3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide
Description
3-(4-Methoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide is a synthetic amide derivative featuring a propanamide backbone substituted with a 4-methoxyphenyl group and a 5-oxopyrrolidin-3-yl moiety bearing a 4-methylphenyl substituent. For instance, structurally related compounds, such as 3-chloro-N-(4-methoxyphenyl)propanamide (), exhibit amide resonance and intermolecular hydrogen bonding critical for stability and biological activity . The pyrrolidinone ring in the target compound may confer conformational rigidity, influencing receptor binding or metabolic stability, as seen in analogs like 1-(4-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea () .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-3-8-18(9-4-15)23-14-17(13-21(23)25)22-20(24)12-7-16-5-10-19(26-2)11-6-16/h3-6,8-11,17H,7,12-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSQRXAWRJMUBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base, which is then cyclized with a suitable reagent to form the pyrrolidinone ring. The final step involves the acylation of the pyrrolidinone intermediate with propanoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-(4-hydroxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide.
Reduction: 3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-5-hydroxypyrrolidin-3-yl]propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylphenyl groups may facilitate binding to hydrophobic pockets, while the pyrrolidinone ring can interact with active sites through hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Amide Backbone
- 3-Chloro-N-(4-Methoxyphenyl)Propanamide (): This compound replaces the pyrrolidinone moiety with a chlorine atom. The C=O bond length (1.2326 Å) and C(=O)–N(H) bond (1.3416 Å) indicate strong amide resonance, stabilizing the structure via N–H···O and C–H···O interactions .
- N-(4-Methoxyphenyl)-3-[3-(3-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]Propanamide (): Here, a 1,2,4-oxadiazole ring replaces the pyrrolidinone group. Oxadiazoles are known for electron-withdrawing properties, which could alter electronic distribution compared to the electron-rich pyrrolidinone in the target compound. This substitution may affect pharmacokinetic properties like metabolic stability .
Pyrrolidinone-Containing Analogs
- 1-(4-Ethoxyphenyl)-3-[1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-yl]Urea (): This analog replaces the propanamide with a urea linker.
- 3-[1-(4-Methoxyphenyl)-5-(4-Methylphenyl)-1H-Pyrazol-3-yl]-N-Hydroxy-N-Methylpropanamide (): The pyrrolidinone is substituted with a pyrazole ring. Pyrazoles are aromatic heterocycles that enhance π-π stacking interactions, which could increase binding affinity in hydrophobic pockets. However, the absence of the pyrrolidinone’s carbonyl group may reduce polarity .
Key Data Table: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
